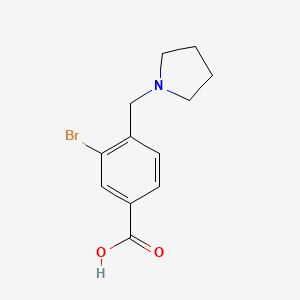
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is an organic compound with a molecular formula of C12H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pyrrolidinylmethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 3-bromobenzoic acid. This is followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-(1-pyrrolidinylmethyl)benzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines could produce amide derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pyrrolidinylmethyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromobenzoic acid: Lacks the pyrrolidinylmethyl group, making it less versatile in certain applications.
4-(1-pyrrolidinylmethyl)benzoic acid: Lacks the bromine atom, which may reduce its reactivity in some chemical reactions.
3-bromo-4-methylbenzoic acid: Substitutes a methyl group instead of a pyrrolidinylmethyl group, affecting its biological activity and chemical properties.
Uniqueness
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is unique due to the combination of the bromine atom and the pyrrolidinylmethyl group. This dual substitution provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
3-bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(12(15)16)3-4-10(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
InChI-Schlüssel |
XXIDNPUDCJBHCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
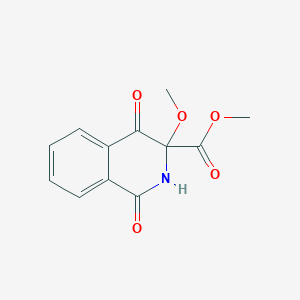
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)

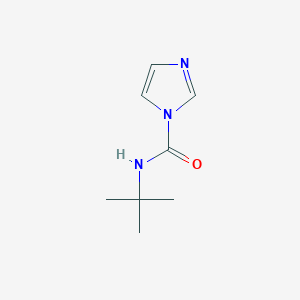
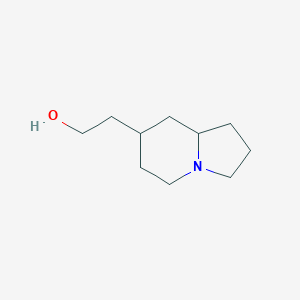

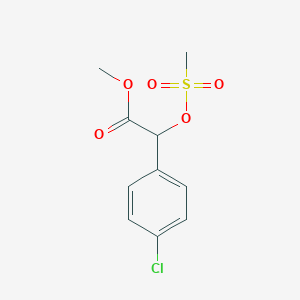
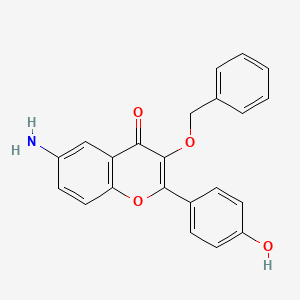

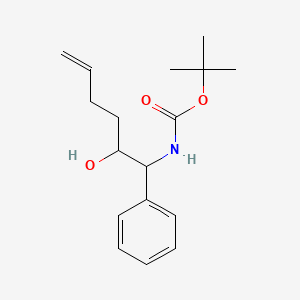
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
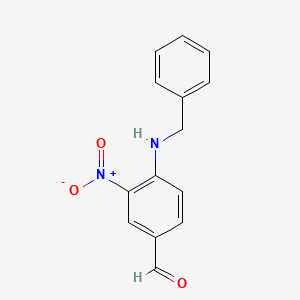
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
